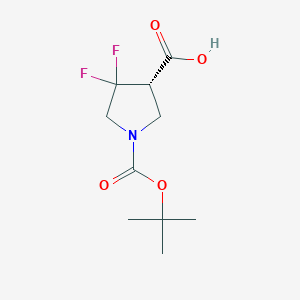

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One efficient method involves the use of flow microreactor systems, which offer a more sustainable and versatile approach compared to traditional batch processes . Another method involves the use of tert-butyl hydroperoxide for the preparation of tert-butyl esters from benzyl cyanides under metal-free conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for the efficient and controlled introduction of the tert-butoxycarbonyl group, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the pyrrolidine ring or other substituents.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents for reduction reactions. Substitution reactions often involve nucleophilic reagents under controlled conditions to ensure selective modification of the compound.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may result in the removal or modification of existing substituents.

Scientific Research Applications

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group acts as a protecting group, allowing for selective modification of the pyrrolidine ring. This selective modification can influence the compound’s interaction with enzymes and other proteins, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

tert-Butoxycarbonyl Chloride:

tert-Butyl Esters:

Uniqueness

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid is unique due to the presence of both the tert-butoxycarbonyl group and the difluoropyrrolidine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Biological Activity

(S)-1-(tert-Butoxycarbonyl)-4,4-difluoropyrrolidine-3-carboxylic acid (CAS No. 1196145-11-5) is a compound that has garnered interest in pharmaceutical chemistry due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H15F2NO4

- Molecular Weight : 251.23 g/mol

- Structure : The compound features a pyrrolidine ring substituted with tert-butoxycarbonyl and difluoromethyl groups, contributing to its lipophilicity and potential biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- CYP450 Enzyme Interaction : It has been studied for its lack of inhibition on major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2C9, CYP2D6, CYP3A4) which suggests a favorable safety profile regarding drug-drug interactions .

- Blood-Brain Barrier (BBB) Permeability : The compound is reported to be BBB permeant with a log Kp value indicating potential for central nervous system activity .

2. Biological Activities

Research indicates several biological activities associated with this compound:

- Antitumor Activity : Preliminary studies suggest that derivatives of difluoropyrrolidine compounds exhibit antitumor properties. For example, modifications at the C(5) position of related structures have shown selective activity against specific cancer cell lines .

- Nicotinic Acetylcholine Receptor Modulation : Compounds with similar structural motifs have been investigated for their ability to act as partial agonists at nicotinic acetylcholine receptors, which are crucial in neuropharmacology .

Table 1: Summary of Biological Activities

Case Study Insights

Research by Bavo et al. (2020) highlighted the importance of structural modifications on pyrrolidine derivatives for enhancing selectivity towards nicotinic receptors. Their findings suggest that the introduction of difluoro groups can modulate receptor affinity and efficacy, potentially leading to novel therapeutic agents targeting neurological disorders .

Properties

Molecular Formula |

C10H15F2NO4 |

|---|---|

Molecular Weight |

251.23 g/mol |

IUPAC Name |

(3S)-4,4-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C10H15F2NO4/c1-9(2,3)17-8(16)13-4-6(7(14)15)10(11,12)5-13/h6H,4-5H2,1-3H3,(H,14,15)/t6-/m0/s1 |

InChI Key |

GWBQDKLQWBESMQ-LURJTMIESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H](C(C1)(F)F)C(=O)O |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)(F)F)C(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.